Propenone, 1-(5-chlorothiophen-2-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-
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Overview
Description
(E)-1-(5-CHLORO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a chlorine-substituted thiophene ring and a pyrazole ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-CHLORO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Claisen-Schmidt condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-CHLORO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(5-CHLORO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE would depend on its specific biological or chemical context. Generally, compounds like this can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcones with different substituents on the aromatic rings.
Thiophene Derivatives: Compounds with thiophene rings substituted with various functional groups.
Pyrazole Derivatives: Compounds containing pyrazole rings with different substituents.
Uniqueness
(E)-1-(5-CHLORO-2-THIENYL)-3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the specific combination of a chlorine-substituted thiophene ring and a dimethyl-substituted pyrazole ring. This unique structure may impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11ClN2OS |
---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
(E)-1-(5-chlorothiophen-2-yl)-3-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-9(7-15(2)14-8)3-4-10(16)11-5-6-12(13)17-11/h3-7H,1-2H3/b4-3+ |
InChI Key |
JBOGVBOQOUTCBR-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=CC=C(S2)Cl)C |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=CC=C(S2)Cl)C |
Origin of Product |
United States |
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